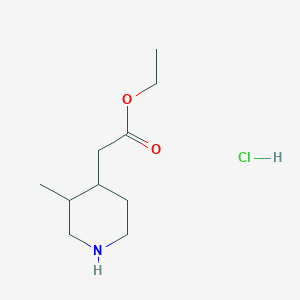

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(3-methylpiperidin-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)6-9-4-5-11-7-8(9)2;/h8-9,11H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTVCWPDJXTKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNCC1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-26-4 | |

| Record name | 4-Piperidineacetic acid, 3-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride

Introduction

Ethyl 2-(3-methylpiperidin-4-yl)acetate is a key building block in the synthesis of various pharmacologically active compounds. Its stereochemistry, specifically the cis and trans relationship between the methyl group at the 3-position and the acetate group at the 4-position, plays a crucial role in determining the biological activity of its derivatives. This technical guide provides a comprehensive overview of a robust and stereocontrolled pathway for the synthesis of this compound. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the scientific rationale behind the chosen synthetic strategy.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the target molecule at key bonds, revealing a practical forward synthesis.

Caption: Retrosynthetic analysis of this compound.

The proposed forward synthesis, therefore, comprises three main phases:

-

Phase 1: Synthesis of the Pyridine Precursor. Construction of the key intermediate, ethyl 2-(3-methylpyridin-4-yl)acetate, from a commercially available starting material.

-

Phase 2: Diastereoselective Catalytic Hydrogenation. The critical step of reducing the pyridine ring to a piperidine with control over the relative stereochemistry of the C3 and C4 substituents.

-

Phase 3: Hydrochloride Salt Formation. Conversion of the free base to the stable and readily handleable hydrochloride salt.

Phase 1: Synthesis of the Pyridine Precursor

The synthesis of ethyl 2-(3-methylpyridin-4-yl)acetate is a multi-step process that begins with the functionalization of a suitable pyridine derivative. A reliable route proceeds through a nitrile intermediate.

Step 1.1: Synthesis of 3-Methyl-4-pyridinecarbonitrile

A common and effective method for introducing a cyano group at the 4-position of a pyridine ring is through the reaction of the corresponding N-oxide with a cyanide source. However, a more direct approach starting from a commercially available precursor is often preferred for its operational simplicity. For instance, starting from 2,6-dichloro-3-cyano-4-methylpyridine, a catalytic hydrogenation can be employed to remove the chloro groups, yielding 3-methyl-4-pyridinecarbonitrile[1].

An alternative and often more accessible route begins with 3-methyl-4-nitropyridine-1-oxide, which can be prepared by the nitration of 3-methylpyridine-1-oxide[2]. The nitro group can then be displaced by a cyanide nucleophile.

Protocol 1: Synthesis of 3-Methyl-4-pyridinecarbonitrile from 2,6-dichloro-3-cyano-4-methylpyridine

-

To a solution of 2,6-dichloro-3-cyano-4-methylpyridine (1.0 eq) in methanol, add sodium acetate (2.0 eq) and a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by vacuum distillation or column chromatography on silica gel to afford 3-methyl-4-pyridinecarbonitrile.

Step 1.2: Hydrolysis to 3-Methyl-4-pyridineacetic Acid

The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.

Protocol 2: Acid-Catalyzed Hydrolysis of 3-Methyl-4-pyridinecarbonitrile

-

Add 3-methyl-4-pyridinecarbonitrile (1.0 eq) to a solution of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the nitrile is no longer detectable.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7.

-

The product, 3-methyl-4-pyridineacetic acid, may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Step 1.3: Fischer Esterification to Ethyl 2-(3-methylpyridin-4-yl)acetate

The final step in this phase is the esterification of the carboxylic acid with ethanol. The Fischer esterification, which employs a catalytic amount of a strong acid, is a classic and efficient method for this transformation[3][4].

Protocol 3: Fischer Esterification

-

Dissolve 3-methyl-4-pyridineacetic acid (1.0 eq) in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

-

Heat the reaction mixture to reflux for 6-8 hours. The use of a Dean-Stark trap to remove the water formed during the reaction can drive the equilibrium towards the product[4].

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure ethyl 2-(3-methylpyridin-4-yl)acetate.

Phase 2: Diastereoselective Catalytic Hydrogenation

This is the pivotal step in the synthesis, as it establishes the stereochemistry of the final product. The hydrogenation of the substituted pyridine ring can lead to a mixture of cis and trans diastereomers. The choice of catalyst and reaction conditions is paramount for achieving high diastereoselectivity.

Caption: Diastereoselective hydrogenation of the pyridine precursor.

The Rationale for Stereoselectivity

The stereochemical outcome of the catalytic hydrogenation of substituted pyridines is influenced by several factors:

-

Catalyst: Different catalysts exhibit different selectivities. For instance, rhodium-based catalysts, such as Rhodium oxide, under mild conditions have been shown to favor the formation of cis products in the hydrogenation of multisubstituted pyridines[5]. Platinum-based catalysts like PtO₂ (Adams' catalyst) in acidic media are also widely used and can provide good selectivity[6].

-

Solvent: The solvent can influence the conformation of the substrate on the catalyst surface. Protic solvents like acetic acid are commonly used and can affect the rate and selectivity of the reaction.

-

Protecting Groups: While this guide outlines the hydrogenation of the unprotected pyridine, it is noteworthy that N-alkylation or N-acylation of the pyridine prior to reduction can significantly influence the stereochemical outcome by locking the conformation of the ring.

For the synthesis of the cis isomer, a rhodium-based catalyst is a logical choice. For the trans isomer, a platinum-based catalyst under acidic conditions might be more favorable, although this often requires empirical optimization.

Protocol 4: cis-Selective Hydrogenation

-

To a solution of ethyl 2-(3-methylpyridin-4-yl)acetate (1.0 eq) in a suitable solvent such as trifluoroethanol (TFE) or methanol, add a catalytic amount of Rhodium oxide (Rh₂O₃, ~0.5-1 mol%).

-

Place the reaction mixture in a high-pressure hydrogenation vessel.

-

Purge the vessel with nitrogen and then with hydrogen gas.

-

Pressurize the vessel with hydrogen to 5-10 bar and heat to 40-50 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by GC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The crude product, enriched in the cis diastereomer, can be purified by column chromatography.

Protocol 5: Alternative Hydrogenation for the trans Isomer

-

Dissolve ethyl 2-(3-methylpyridin-4-yl)acetate (1.0 eq) in glacial acetic acid.

-

Add PtO₂ (Adams' catalyst, ~1-2 mol%) to the solution.

-

Place the mixture in a high-pressure hydrogenation apparatus.

-

Pressurize with hydrogen to 50-70 bar and stir at room temperature for 16-24 hours[6].

-

Monitor the reaction for the disappearance of the starting material.

-

Filter the catalyst and neutralize the acetic acid by careful addition of a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude product, which is expected to be enriched in the trans isomer.

Phase 3: Hydrochloride Salt Formation

The final step is the conversion of the purified piperidine free base to its hydrochloride salt. This is a standard procedure that improves the stability and handling properties of the compound.

Protocol 6: Formation of the Hydrochloride Salt

-

Dissolve the purified ethyl 2-(3-methylpiperidin-4-yl)acetate (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl in diethyl ether or isopropanol (typically 1-2 M) dropwise with stirring until precipitation is complete.

-

Stir the resulting suspension in the cold for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and solvent.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |

| 1.1 | 3-Methyl-4-pyridinecarbonitrile | 2,6-dichloro-3-cyano-4-methylpyridine | Pd/C, H₂ | 80-90% | >95% |

| 1.2 | 3-Methyl-4-pyridineacetic Acid | 3-Methyl-4-pyridinecarbonitrile | H₂SO₄, H₂O | 85-95% | >90% |

| 1.3 | Ethyl 2-(3-methylpyridin-4-yl)acetate | 3-Methyl-4-pyridineacetic Acid | Ethanol, H₂SO₄ | 75-85% | >98% |

| 2 | Ethyl 2-(3-methylpiperidin-4-yl)acetate | Ethyl 2-(3-methylpyridin-4-yl)acetate | Catalyst, H₂ | 90-98% | >95% (cis/trans ratio dependent on method) |

| 3 | Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl | Ethyl 2-(3-methylpiperidin-4-yl)acetate | Anhydrous HCl | >95% | >99% |

Conclusion

The synthesis of this compound is a challenging yet achievable process that requires careful control over the reaction conditions, particularly during the catalytic hydrogenation step to ensure the desired diastereoselectivity. The pathway presented in this guide, which proceeds through a pyridinecarbonitrile intermediate, offers a reliable and scalable route to this valuable building block. By understanding the underlying principles of each transformation, researchers can adapt and optimize these protocols to meet their specific needs in the development of novel therapeutics.

References

- 1. prepchem.com [prepchem.com]

- 2. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a compound with limited publicly available research on its specific mechanism of action. This guide, therefore, presents a scientifically-grounded, hypothetical framework based on structural analogy to well-characterized pharmacophores. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a foundational roadmap for future investigation.

Introduction: Unveiling a Potential Therapeutic Agent

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for engaging a wide array of biological targets. This compound, a substituted piperidine derivative, presents an intriguing, albeit under-investigated, molecular architecture. This guide aims to deconstruct its structural features to propose plausible mechanisms of action and to provide a comprehensive, actionable framework for their experimental validation.

Based on a thorough analysis of its chemical structure, we hypothesize three primary, plausible biological targets:

-

Sigma (σ) Receptors: The piperidine moiety is a well-established pharmacophore for sigma receptor ligands, which are implicated in a variety of neurological and psychiatric disorders.[4][5][6][7][8]

-

Acetylcholinesterase (AChE): The overall structure bears resemblance to known acetylcholinesterase inhibitors, a class of drugs used in the treatment of Alzheimer's disease and other cognitive disorders.[9][10][11][12][13]

-

Gamma-Aminobutyric Acid Type A (GABAA) Receptors: Certain piperidine-containing molecules have been shown to modulate GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[14][15][16][17]

This document will explore the rationale behind each of these hypotheses and provide detailed protocols for their investigation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its formulation and for the design of relevant biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [18][19] |

| Molecular Weight | 221.72 g/mol | [18] |

| CAS Number | 1630907-26-4 | [18][19] |

| SMILES | CCOC(=O)CC1CCNCC1C.Cl | [18] |

| Storage | Inert atmosphere, Room Temperature | [18] |

Hypothesized Mechanism of Action 1: Sigma (σ) Receptor Modulation

Rationale: The 3-methylpiperidine core of the molecule is a key structural feature found in many high-affinity sigma receptor ligands.[4] Sigma receptors, primarily located on the endoplasmic reticulum membrane, are implicated in cellular signaling and have been investigated as targets for antipsychotic and analgesic drugs.[7][8] The substituent at the 4-position of the piperidine ring can significantly influence binding affinity and selectivity for σ₁ versus σ₂ subtypes.

Proposed Signaling Pathway:

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 9. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FCKeditor - Resources Browser [midyear.aza.org]

- 19. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide on the Potential Biological Activity of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

Introduction

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a piperidine derivative with a chemical structure that suggests potential interactions with various biological targets. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2][3] This guide will provide a comprehensive overview of the potential biological activities of this compound, drawing inferences from the well-established pharmacology of structurally related piperidine derivatives. While direct experimental data for this specific molecule is not extensively available in the public domain, this document will serve as a technical roadmap for researchers and drug development professionals to explore its therapeutic potential.

Compound Profile:

| Feature | Description |

| IUPAC Name | This compound |

| CAS Number | 1630907-26-4[4] |

| Molecular Formula | C₁₀H₁₉NO₂.ClH[4] |

| Molecular Weight | 221.73 g/mol [4] |

| Structure | A piperidine ring substituted at the 3-position with a methyl group and at the 4-position with an ethyl acetate group. |

Part 1: Postulated Biological Activities and Mechanisms of Action

The structural motifs within this compound, namely the 3-methylpiperidine core and the ethyl acetate side chain, suggest several plausible biological targets within the central nervous system (CNS).

Modulation of GABA-A Receptors

The piperidine moiety is a core component of many molecules that interact with γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the CNS.[5][6][7] Piperine, a natural alkaloid containing a piperidine ring, has been shown to modulate GABA-A receptors.[5][6]

Postulated Mechanism: this compound may act as a positive allosteric modulator of GABA-A receptors. This would enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in neuronal inhibition.[8][9] This inhibitory action could translate to anxiolytic, sedative, and anticonvulsant properties.

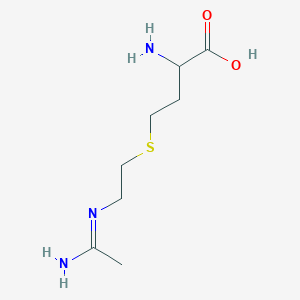

Caption: Postulated GABA-A Receptor Modulation Pathway.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Piperidine derivatives are well-documented as ligands for nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions, learning, and memory.[10][11][12][13] Depending on the substitution pattern, these compounds can act as either agonists or antagonists.

Postulated Mechanism: The compound could potentially act as an antagonist at α7 nAChRs.[10][14] Such antagonism has been explored for its therapeutic potential in neuroinflammation and certain neurological disorders.[13] Alternatively, it could act as a positive allosteric modulator of other nAChR subtypes, enhancing the effects of acetylcholine.

Modulation of Opioid Receptors

The piperidine scaffold is a key structural element in many synthetic opioids, responsible for their analgesic properties.[15]

Postulated Mechanism: this compound may exhibit affinity for µ-opioid receptors.[15] Interaction with these receptors could lead to analgesic effects, which would need to be carefully evaluated for potential abuse liability.

Activity at Histamine and Sigma Receptors

Dual antagonists of histamine H3 and sigma-1 receptors, often containing a piperidine moiety, have shown promise in the treatment of neuropathic pain.[16]

Postulated Mechanism: The compound could potentially act as an antagonist at histamine H3 and/or sigma-1 receptors. This dual activity could offer a synergistic approach to pain management.

Part 2: Proposed Experimental Validation Workflows

To investigate the hypothesized biological activities, a systematic, multi-tiered experimental approach is recommended.

In Vitro Assays

2.1.1 Receptor Binding Assays

Objective: To determine the binding affinity of this compound to the postulated target receptors.

Protocol:

-

Preparation of Cell Membranes: Obtain cell lines stably expressing human recombinant GABA-A, nAChR (α7, α4β2), µ-opioid, histamine H3, and sigma-1 receptors. Prepare cell membrane homogenates.

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a specific radioligand for each target receptor (e.g., [³H]muscimol for GABA-A, [³H]epibatidine for nAChRs, [³H]DAMGO for µ-opioid).

-

Add increasing concentrations of the test compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis: Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

2.1.2 Functional Assays

Objective: To assess the functional activity of the compound at the identified target receptors.

Protocol (Example for GABA-A Receptors):

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype.

-

After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes.

-

Clamp the membrane potential at -70 mV.

-

Apply GABA at a concentration that elicits a submaximal current (EC₂₀).

-

Co-apply the test compound with GABA and measure the potentiation of the GABA-induced chloride current.

-

-

Data Analysis: Construct concentration-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximum potentiation.

Caption: Two-Electrode Voltage Clamp (TEVC) Experimental Workflow.

In Vivo Models

Based on the in vitro results, select appropriate in vivo models to assess the physiological effects of the compound.

2.2.1 Rodent Models of Anxiety

Objective: To evaluate the anxiolytic potential of the compound.

Protocol (Elevated Plus Maze):

-

Animal Acclimatization: Acclimate male mice to the testing room for at least 1 hour.

-

Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the test.

-

Testing: Place the mouse in the center of the elevated plus maze, facing an open arm.

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms for 5 minutes.

-

Data Analysis: An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic effect.

2.2.2 Rodent Models of Pain

Objective: To assess the analgesic properties of the compound.

Protocol (Hot Plate Test):

-

Baseline Measurement: Determine the baseline latency for each mouse to lick its hind paw or jump on a hot plate maintained at 55°C.

-

Drug Administration: Administer the test compound or vehicle subcutaneously.

-

Post-treatment Measurement: Measure the reaction latency at different time points after drug administration.

-

Data Analysis: An increase in the reaction latency compared to the baseline indicates an analgesic effect.

Quantitative Data Summary:

| Assay | Parameter | Expected Outcome for Positive Result |

| Receptor Binding | Ki (nM) | Low nanomolar to micromolar range for specific targets. |

| TEVC | EC₅₀ (µM) & Max Potentiation (%) | Dose-dependent increase in GABA-induced current. |

| Elevated Plus Maze | Time in Open Arms (s) | Significant increase compared to vehicle control. |

| Hot Plate Test | Reaction Latency (s) | Significant increase compared to baseline and vehicle. |

Part 3: Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of this compound can likely be achieved through multi-step synthetic routes starting from commercially available substituted pyridines or piperidines.[17][18][19] The presence of a chiral center at the 3-position of the piperidine ring necessitates stereoselective synthesis or chiral separation to evaluate the activity of individual enantiomers, as biological activity is often stereospecific.

Further exploration of the structure-activity relationship could involve:

-

Modification of the Ester Group: Varying the alkyl chain of the ester to explore the impact on potency and pharmacokinetic properties.

-

Substitution on the Piperidine Ring: Introducing different substituents at the 3-position or other positions to enhance target selectivity.

-

N-Substitution: Modifying the nitrogen of the piperidine ring to modulate activity and physicochemical properties.

Conclusion

This compound represents a promising chemical scaffold with the potential for diverse biological activities, particularly within the central nervous system. The proposed experimental workflows provide a comprehensive framework for elucidating its pharmacological profile. A thorough investigation, guided by the principles of medicinal chemistry and pharmacology, will be crucial in determining the therapeutic potential of this and related compounds.

References

- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemuniverse.com [chemuniverse.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 18. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

Spectroscopic Characterization of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride: A Technical Guide

Introduction

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic data expected for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is crucial for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this molecule. This document is structured to provide not only the spectral data but also the underlying scientific principles and experimental considerations.

Molecular Structure and Stereochemistry

This compound possesses a chiral center at the 3-position of the piperidine ring and another potential chiral center at the 4-position, depending on the relative orientation of the methyl and acetate groups. This can lead to the existence of diastereomers (cis and trans isomers), which would be distinguishable by high-resolution NMR spectroscopy. The hydrochloride salt form means the piperidine nitrogen is protonated, forming a piperidinium chloride.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the acidic N-H protons may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire with a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence with a spectral width of 0-200 ppm.

¹H NMR Spectral Data (Predicted, 400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl group. |

| ~3.4 - 2.8 | Multiplet | 4H | Piperidine ring protons adjacent to N⁺H₂ | Protons on carbons adjacent to the positively charged nitrogen are significantly deshielded. The complex multiplicity arises from coupling to each other and to other ring protons. |

| ~2.50 | Multiplet | 2H | -CH₂ -COO- | These methylene protons are adjacent to the carbonyl group, causing a downfield shift. They will likely appear as a multiplet due to coupling with the adjacent piperidine ring proton. |

| ~2.2 - 1.5 | Multiplet | 4H | Remaining piperidine ring protons | These protons reside on the piperidine ring and exhibit complex splitting patterns due to coupling with multiple neighbors. |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene group. |

| ~0.95 | Doublet | 3H | -CH-CH₃ | The methyl group on the piperidine ring is split into a doublet by the adjacent methine proton. |

¹³C NMR Spectral Data (Predicted, 100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~174 | C =O (Ester) | The carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield position. |

| ~61 | -O-CH₂ -CH₃ | The carbon of the ethyl group bonded to oxygen is deshielded. |

| ~50 - 40 | Piperidine ring carbons adjacent to N⁺H₂ | Carbons adjacent to the protonated nitrogen are deshielded compared to a neutral piperidine. |

| ~38 | -CH₂ -COO- | The methylene carbon adjacent to the ester carbonyl. |

| ~35 - 25 | Remaining piperidine ring carbons | Aliphatic carbons of the piperidine ring. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

| ~12 | -CH-CH₃ | The methyl carbon on the piperidine ring, appearing in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FTIR (Fourier Transform Infrared) spectrometer over a range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3000-2700 | Broad, Strong | N⁺-H | Stretching (from the piperidinium ion) |

| ~2950-2850 | Medium-Strong | C-H | Stretching (aliphatic) |

| ~1735 | Strong | C=O | Stretching (ester) |

| ~1200 | Strong | C-O | Stretching (ester) |

| ~1460 | Medium | C-H | Bending (CH₂ and CH₃) |

The broad absorption in the 3000-2700 cm⁻¹ region is a hallmark of a secondary amine salt. The strong carbonyl stretch around 1735 cm⁻¹ is indicative of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electrospray Ionization (ESI) would be a suitable technique.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Analyze using a mass spectrometer equipped with an ESI source. Acquire spectra in positive ion mode.

Predicted Mass Spectrum (ESI+)

The primary ion observed will be the molecular ion of the free base [M+H]⁺, as the hydrochloride salt will dissociate in solution. The chloride ion will not be observed in positive ion mode.

-

Molecular Formula of Free Base: C₁₀H₁₉NO₂

-

Exact Mass of Free Base: 185.1416

-

[M+H]⁺ (observed): m/z ≈ 186.1489

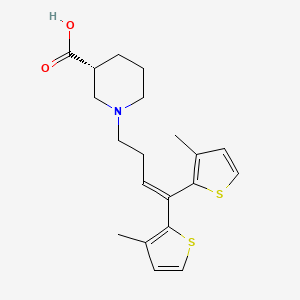

Fragmentation Pathway

The fragmentation of the molecular ion can provide further structural information.

Caption: Predicted major fragmentation pathways for Ethyl 2-(3-methylpiperidin-4-yl)acetate in ESI-MS.

-

Loss of Ethanol (m/z 140): A common fragmentation for ethyl esters, proceeding through a McLafferty-type rearrangement or direct loss.

-

Loss of the Ethyl Acetate Side Chain (m/z 98): Cleavage of the bond between the piperidine ring and the acetate side chain would result in the 3-methylpiperidine fragment ion.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, grounded in fundamental principles of spectroscopy, offer a detailed fingerprint of the molecule. Researchers and scientists can leverage this information for structural verification, purity assessment, and as a reference for quality control throughout the drug development process. It is imperative to correlate data from all three techniques for an unambiguous structural assignment.

An In-depth Technical Guide to Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (CAS 1630907-26-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride, a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of published data on this specific compound, this document combines available information with expert analysis of its structure to predict its properties, propose a synthetic route, and discuss its potential biological significance.

Chemical Identity and Physicochemical Properties

This compound is a chiral heterocyclic compound. The presence of two stereocenters at the 3 and 4 positions of the piperidine ring suggests the existence of four possible stereoisomers. The specific stereochemistry is not defined by the CAS number alone and would need to be determined experimentally for any given sample.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Rationale |

| CAS Number | 1630907-26-4 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂・HCl | [1] |

| Molecular Weight | 221.73 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Based on common appearance of similar hydrochloride salts. |

| Melting Point | Predicted: ~150-160 °C | Inferred from the melting point of the related compound, methyl 2-(piperidin-4-yl)acetate hydrochloride (155 °C), with slight variation expected due to the additional methyl group and ethyl ester. |

| Boiling Point | Data not available | As a salt, it would likely decompose at high temperatures. |

| Solubility | Predicted: Soluble in water, methanol, and ethanol. Sparingly soluble in dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | The hydrochloride salt form and the presence of the ester and amine functionalities suggest good solubility in polar protic solvents. |

| Purity | Typically available at ≥97% | [1] |

Synthesis and Purification

Caption: Retrosynthetic analysis of the target compound.

A proposed forward synthesis based on this analysis is detailed below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-methylpiperidin-4-one

-

To a solution of N-Boc-piperidin-4-one in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add methyl iodide and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-methylpiperidin-4-one.

Step 2: Synthesis of N-Boc-ethyl 2-(3-methylidene-piperidin-4-yl)acetate

-

To a suspension of (carbethoxymethyl)triphenylphosphonium bromide in anhydrous THF at 0 °C, add a strong base such as sodium hydride or potassium tert-butoxide portion-wise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add a solution of N-Boc-3-methylpiperidin-4-one in anhydrous THF dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired alkene.

Step 3: Synthesis of N-Boc-ethyl 2-(3-methylpiperidin-4-yl)acetate

-

Dissolve the product from Step 2 in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10 wt. %).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the protected piperidine acetate as a mixture of cis and trans diastereomers.

Step 4: Synthesis of this compound

-

Dissolve the N-Boc protected product from Step 3 in a minimal amount of a suitable solvent such as ethyl acetate or dioxane.

-

Add an excess of a solution of hydrochloric acid in the corresponding solvent (e.g., 4 M HCl in dioxane).

-

Stir the mixture at room temperature for several hours until deprotection is complete (monitored by TLC).

-

The product hydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Predicted Spectral Data

While experimental spectra for this compound are not publicly available, the expected NMR, IR, and MS characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be complex due to the presence of diastereomers. Key signals would include:

-

A triplet corresponding to the methyl group of the ethyl ester.

-

A quartet for the methylene group of the ethyl ester.

-

A doublet for the methyl group on the piperidine ring.

-

A series of multiplets in the aliphatic region for the piperidine ring protons and the acetate methylene protons.

-

A broad signal for the N-H proton of the piperidinium ion, which may be exchangeable with D₂O.

-

-

¹³C NMR: Expected signals would include:

-

A carbonyl carbon for the ester.

-

Signals for the carbons of the ethyl group.

-

Multiple signals in the aliphatic region for the carbons of the piperidine ring and the acetate methylene.

-

A signal for the methyl group on the piperidine ring.

-

Infrared (IR) Spectroscopy

-

A strong, broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt.

-

A strong absorption band around 1730-1740 cm⁻¹ due to the C=O stretch of the ester.

-

C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

-

C-O stretching of the ester around 1150-1250 cm⁻¹.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion would be the parent amine [M+H]⁺, with the loss of HCl. The m/z would correspond to the free base (C₁₀H₁₉NO₂), which has a molecular weight of 185.26 g/mol .

-

Fragmentation: Common fragmentation patterns for piperidine derivatives would be expected, including cleavage of the ester group and fragmentation of the piperidine ring.

Safety and Handling

Based on the hazard information for structurally similar compounds, this compound should be handled with care.

-

Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.[2]

-

Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Potential Applications and Biological Significance

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The structural motifs present in this compound suggest several potential areas of research.

-

Scaffold for Drug Discovery: This compound can serve as a valuable building block for the synthesis of more complex molecules. The secondary amine provides a reactive site for further functionalization, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

-

Neurological and Psychiatric Disorders: Many piperidine derivatives exhibit activity at central nervous system (CNS) targets. For example, methylphenidate, which contains a piperidine ring, is used to treat ADHD. Substituted piperidines have also been investigated as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions.

-

Other Therapeutic Areas: The versatility of the piperidine scaffold has led to its exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular diseases. The specific substitution pattern of this compound could confer novel biological activities.

Caption: Diverse therapeutic applications of the piperidine scaffold.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel, biologically active molecules. While specific experimental data for this compound is scarce, its structural relationship to a vast library of pharmacologically relevant piperidine derivatives makes it a compound of interest for researchers in drug discovery and development. The information and proposed methodologies presented in this guide provide a solid foundation for its synthesis, characterization, and exploration in various research contexts. Further experimental validation of its properties and biological activities is warranted.

References

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride, a small molecule of potential pharmaceutical interest. Recognizing that the journey from compound identification to therapeutic application is both complex and resource-intensive, this document outlines a robust, multi-faceted computational workflow. We will delve into the core methodologies of molecular docking and molecular dynamics (MD) simulations to predict and analyze the interactions of this compound with putative biological targets. Furthermore, we will explore the critical role of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in early-stage drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols to facilitate a rigorous computational evaluation of this and similar chemical entities.

Introduction: The Rationale for In Silico Assessment

The paradigm of drug discovery has been significantly reshaped by the integration of computational methods, often referred to as in silico drug discovery.[1] These approaches allow for the rapid, cost-effective screening and characterization of potential drug candidates before committing to expensive and time-consuming wet-lab experiments.[2][3] this compound, with its distinct chemical features—a piperidine ring, a methyl group, and an ethyl acetate moiety—presents a compelling case for computational investigation. Its structural motifs are common in various bioactive molecules, suggesting a potential for interaction with a range of biological targets.

The primary objective of this guide is to establish a validated, step-by-step computational protocol to:

-

Identify and prepare potential protein targets.

-

Predict the binding mode and affinity of the compound to these targets using molecular docking.

-

Assess the stability and dynamics of the resulting protein-ligand complex through molecular dynamics simulations.

-

Evaluate the pharmacokinetic and toxicological profile of the compound using ADMET prediction tools.

By following this guide, researchers can generate a comprehensive preliminary assessment of the therapeutic potential of this compound, thereby informing and prioritizing subsequent experimental validation.

Foundational Analysis of this compound

A thorough understanding of the ligand's physicochemical properties is a prerequisite for any meaningful in silico study.

Structural and Chemical Properties

This compound is a small organic molecule. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H20ClNO2 | ChemUniverse[4] |

| Molecular Weight | 221.73 g/mol | ChemUniverse[4] |

| CAS Number | 1630907-26-4 | ChemUniverse[4] |

These properties are fundamental for parameterization in subsequent simulation steps. The presence of a chiral center and the piperidine ring's conformational flexibility are important considerations for 3D modeling.

The Integrated In Silico Workflow

Our approach is a sequential and logical progression from broad, high-throughput screening to more computationally intensive, detailed analysis.

Caption: High-level overview of the in silico modeling workflow.

Target Identification and Preparation

The first crucial step is identifying a biologically relevant protein target. Without prior experimental data, this can be approached through ligand-based similarity searches or by targeting protein families known to interact with piperidine-containing compounds.

Protocol for Target Identification and Preparation:

-

Target Search: Utilize databases like the Protein Data Bank (PDB) to search for potential targets.[5][6][7] The choice of target should be hypothesis-driven, based on the therapeutic area of interest.

-

Structure Selection: Download the 3D structure of the selected target protein (in PDB format). Prioritize high-resolution crystal structures with a co-crystallized ligand, as this provides a validated binding site.

-

Protein Preparation:

-

Remove water molecules and other non-essential ions from the PDB file. The role of specific water molecules can be investigated in more advanced simulations, but for initial docking, their removal simplifies the calculation.

-

Add polar hydrogens, as they are crucial for correct hydrogen bond formation.

-

Assign partial charges using a force field like Gasteiger.

-

Software such as AutoDock Tools can be used for these preparation steps.[8]

-

Ligand Preparation

Proper preparation of the ligand is as critical as preparing the target.

Protocol for Ligand Preparation:

-

Obtain 2D Structure: Start with a 2D representation, such as a SMILES string, for Ethyl 2-(3-methylpiperidin-4-yl)acetate.

-

Convert to 3D: Use a tool like Open Babel to convert the 2D structure into a 3D format (e.g., .mol2 or .pdb).

-

Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is crucial for ensuring the starting geometry is physically realistic.

-

Protonation State: Determine the correct protonation state at physiological pH (around 7.4). The piperidine nitrogen is likely to be protonated.

-

PDBQT Conversion: Convert the prepared ligand file into the PDBQT format required by AutoDock Vina, which includes atomic charges and atom type definitions.[9]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] This method is instrumental in virtual screening and for understanding binding mechanisms.[2][12]

Protocol for Molecular Docking with AutoDock Vina:

-

Grid Box Definition: Define a search space (grid box) that encompasses the active site of the target protein. If a co-crystallized ligand is present in the original structure, centering the box on this ligand is a reliable strategy.[8]

-

Configuration File: Create a configuration file (conf.txt) specifying the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[9]

-

Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.[13]

-

Analysis of Results: Vina will output a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[14] The more negative the score, the stronger the predicted binding. Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues. Visualization software like PyMOL or Discovery Studio Visualizer is essential for this step.

| Metric | Description | Example Value |

| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -8.5 |

| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | H-bond with ASP129 |

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[15][16] This is crucial for assessing the stability of the predicted binding mode.[2]

Caption: Workflow for a typical molecular dynamics simulation.

Protocol for MD Simulation with GROMACS:

-

System Preparation:

-

Solvation and Ionization:

-

Place the complex in a periodic box of a chosen shape (e.g., cubic).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's charge.

-

-

Simulation Steps:

-

Energy Minimization: Remove any steric clashes or inappropriate geometry.

-

Equilibration: Perform two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

-

Production MD: Run the simulation for a desired length of time (e.g., 100 ns) to collect data.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess overall structural stability. A stable system will show the RMSD reaching a plateau.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Analyze the persistence of hydrogen bonds between the ligand and protein throughout the simulation.

-

ADMET Prediction

Early prediction of a compound's ADMET properties is vital to avoid late-stage failures in drug development.[19][20] Numerous web-based tools provide rapid predictions based on a molecule's structure.[21]

Protocol for ADMET Prediction using SwissADME:

-

Input Structure: Provide the SMILES string of Ethyl 2-(3-methylpiperidin-4-yl)acetate to the SwissADME web server.[22][23]

-

Run Analysis: The server will compute a wide range of properties.

-

Interpret Results: Focus on key parameters:

-

Lipinski's Rule of Five: Assesses drug-likeness.

-

Gastrointestinal (GI) Absorption: Predicts oral bioavailability.

-

Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS activity.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.

-

Synthetic Accessibility: Estimates the ease of chemical synthesis.

-

| Parameter | Predicted Value | Implication |

| Lipinski Violations | 0 | Good drug-likeness |

| GI Absorption | High | Likely good oral bioavailability |

| BBB Permeant | No | Unlikely to have CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |

Synthesizing the Data: Building a Case for a Candidate Molecule

The true power of this in silico workflow lies in the integration of all data points. A promising candidate molecule will exhibit:

-

Strong and Specific Binding: A low binding energy score from docking, supported by logical interactions with key active site residues.

-

Stable Interaction: A stable RMSD in MD simulations, with persistent key interactions observed throughout the trajectory.

-

Favorable ADMET Profile: Good predicted drug-likeness, bioavailability, and a clean toxicity profile.

Should this compound meet these criteria against a well-validated target, a strong, data-driven case can be made for its advancement to in vitro and subsequent in vivo testing.

Conclusion and Future Perspectives

This guide has detailed a systematic and scientifically rigorous in silico approach for evaluating the potential of this compound. By combining molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently screen, analyze, and prioritize compounds, significantly accelerating the drug discovery pipeline.[3] The methodologies described herein are not only applicable to the topic compound but also serve as a robust template for the computational assessment of other novel chemical entities. The ultimate goal is to leverage computational science to make more informed decisions, reduce attrition rates, and ultimately, bring safer and more effective medicines to patients faster.

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. dockdynamics.com [dockdynamics.com]

- 3. frontiersin.org [frontiersin.org]

- 4. chemuniverse.com [chemuniverse.com]

- 5. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 8. youtube.com [youtube.com]

- 9. eagonlab.github.io [eagonlab.github.io]

- 10. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. User guide - GROMACS 2025.4 documentation [manual.gromacs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 22. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

- 23. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Target Deconvolution for Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

Abstract

The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery and chemical biology. It transforms a molecule with an observed phenotype into a tool for understanding biological pathways and a starting point for therapeutic development. This guide presents a comprehensive, multi-tiered strategy for elucidating the biological targets of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride, a piperidine-based small molecule. We will detail an integrated workflow that begins with computational, in-silico prediction methodologies and progresses to a cascade of rigorous experimental validation assays. The protocols and logical frameworks described herein are designed for researchers, scientists, and drug development professionals, providing a robust roadmap for moving from a chemical structure to a validated biological hypothesis.

Introduction: The Challenge of Target Deorphanization

This compound is a synthetic organic compound featuring a piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The specific substitution pattern—a 3-methyl group and a 4-ethyl acetate moiety—creates a unique chemical entity whose biological activity is unknown. The primary challenge, therefore, is to "deorphanize" this compound by identifying its specific protein target(s).

Target identification is a critical yet demanding phase in drug discovery.[3] A successful approach mitigates the high attrition rates in later developmental stages by building a strong, evidence-based understanding of a compound's mechanism of action from the outset.[4] This guide outlines a systematic process that leverages the predictive power of computational biology and confirms these predictions through empirical laboratory validation.[5][6][7]

Foundational Analysis: Understanding the Query Molecule

Before initiating target prediction, a thorough analysis of the molecule's structure is essential.

-

Core Scaffold: The piperidine ring is a saturated heterocycle. The nitrogen atom is basic and will be protonated at physiological pH, as indicated by its hydrochloride salt form. This positive charge is a key feature for potential ionic interactions with targets.

-

Substituents:

-

The 3-methyl group introduces a stereocenter and restricts conformational flexibility, which can enhance binding specificity to a target protein.[1]

-

The ethyl acetate group at the 4-position contains a carbonyl group (a potential hydrogen bond acceptor) and an ester linkage that could be susceptible to hydrolysis by esterase enzymes.

-

-

Stereochemistry: The 3,4-disubstituted piperidine ring can exist as cis and trans diastereomers. Each of these can exist as a pair of enantiomers. The specific stereoisomer used in an investigation will critically influence its biological activity, and it is imperative to characterize the starting material accordingly. For this guide, we will proceed assuming a specific, though undefined, stereoisomer.

Phase I: In-Silico Target Prediction — Generating Hypotheses

Computational target fishing offers a rapid and cost-effective method to generate an initial list of plausible protein targets.[8][9][10] We advocate for a consensus approach, utilizing multiple orthogonal methods to increase the confidence in predicted hits. The principle is that targets identified by more than one distinct methodology are more likely to be genuine.

Ligand-Based Prediction Methods

These methods operate on the chemical similarity principle: structurally similar molecules often exhibit similar biological activities.[11]

This is the most direct ligand-based approach. The 2D or 3D structure of the query molecule is encoded into a "fingerprint" which is then used to search large bioactivity databases (e.g., ChEMBL, PubChem) for known compounds with high similarity scores (e.g., Tanimoto coefficient).[11][12] The annotated targets of these similar compounds become the predicted targets for the query molecule.[13]

A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, charges) necessary for biological activity.[14][15][16][17] By analyzing a set of known active molecules for a particular target, a consensus pharmacophore model can be built.[15] The query molecule can then be screened against a library of pharmacophore models to identify targets with which it is likely to interact.

Structure-Based Prediction Methods

When the 3D structures of proteins are available, we can directly assess the potential for the query molecule to bind.

In contrast to traditional docking where many ligands are screened against a single target, reverse docking screens a single ligand against a large database of protein structures (e.g., the Protein Data Bank or a curated subset).[18][19][20][21][22] The process involves computationally placing the ligand into the binding site of each protein and calculating a score based on the predicted binding affinity.[19] The proteins are then ranked by this score to identify the most likely targets.

Summary of Computational Approaches

The results from these varied in-silico methods should be aggregated to identify a consensus list of high-priority targets for experimental validation.

| Methodology | Underlying Principle | Advantages | Limitations |

| Similarity Searching | Structurally similar molecules have similar functions.[11] | Fast, computationally inexpensive, good for identifying obvious analogs. | Fails to identify novel scaffolds ("scaffold hopping"); biased towards well-studied target families.[23] |

| Pharmacophore Screening | Key 3D features govern molecular recognition.[14][24] | Can identify structurally diverse molecules with similar binding modes; independent of 2D similarity. | Requires a set of known active ligands or a target structure; can be sensitive to ligand conformation.[15] |

| Reverse Docking | Favorable binding energy indicates a potential interaction.[18] | Does not require known ligands; provides a structural model of the interaction.[21] | Computationally intensive; scoring functions are imperfect and can produce false positives; protein flexibility is often limited.[18] |

| Machine Learning / AI | Complex patterns in large datasets can predict interactions.[25] | Can learn from vast, heterogeneous data; powerful feature extraction capabilities.[26] | Requires large, high-quality training datasets; models can be "black boxes"; may not extrapolate well to novel chemical space. |

Phase II: Experimental Validation — From Hypothesis to Evidence

Computational predictions are hypotheses that must be tested experimentally.[6][27] A tiered or cascaded approach is the most resource-efficient strategy, starting with simple, direct binding assays and progressing to more complex functional and cellular assays for the most promising hits.

Tier 1: Primary Validation (Direct Binding Assays)

The first step is to confirm a direct, physical interaction between the compound and the predicted protein target.

Objective: To measure the binding affinity (KD) and kinetics (kon, koff) of the compound to a purified, immobilized target protein.

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling). A control channel should be prepared by activating and deactivating the surface without protein to allow for reference subtraction.

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from at least 10-fold below to 10-fold above the expected KD (e.g., 10 nM to 10 µM).

-

Binding Measurement: Inject the different concentrations of the compound over the target and control surfaces, starting with the lowest concentration. Each injection cycle consists of:

-

Association Phase: Flow of the compound over the surface.

-

Dissociation Phase: Flow of running buffer to measure dissociation.

-

-

Regeneration: After each cycle, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound compound from the protein surface, returning the signal to baseline.

-

Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Tier 2: Secondary Validation (Functional Assays)

Confirming that binding translates into a functional consequence (inhibition or activation) is the next critical step. The specific assay depends on the protein class of the validated hit.

Objective: To determine if the compound inhibits the enzymatic activity of a predicted kinase target and to calculate its IC50 value.

-

Reagent Preparation:

-

Kinase: Prepare a solution of purified, active kinase in assay buffer.

-

Substrate: Prepare a solution of the specific peptide substrate for the kinase.

-

ATP: Prepare a solution of ATP at or near its Km concentration.

-

Compound: Create a serial dilution of this compound in DMSO, then dilute further into the assay buffer.

-

-

Assay Procedure (e.g., using ADP-Glo™ Kinase Assay):

-

Add the kinase, substrate, and varying concentrations of the compound to the wells of a microplate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Incubate for 15-20 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.

-

-

Data Analysis:

-

Measure the luminescence signal, which is proportional to the kinase activity.

-

Normalize the data to the positive (100% activity) and negative (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Tier 3: Tertiary Validation (Cellular Target Engagement)

The final step is to demonstrate that the compound engages its target in a relevant cellular environment.

Objective: To confirm that the compound binds to and stabilizes its target protein inside intact cells.

-

Cell Treatment: Treat cultured cells with the compound at a desired concentration. A vehicle control (e.g., DMSO) must be run in parallel.

-

Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). One aliquot is kept at room temperature as a non-heated control.

-

Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

-

Detection: Analyze the amount of the specific target protein remaining in the soluble fraction (supernatant) for each temperature point using Western blotting or another protein quantification method.

-

Data Analysis: Plot the fraction of soluble protein versus temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to the target and stabilized it against thermal denaturation.

Conclusion

The process of identifying the biological targets for a novel compound like this compound is a systematic investigation that builds a pyramid of evidence. It begins with a broad base of computational predictions, which are then filtered and refined through progressively more stringent tiers of experimental validation. By combining ligand- and structure-based in-silico methods, we can cast a wide net to generate initial hypotheses. These hypotheses are then rigorously tested through biophysical, biochemical, and cell-based assays to confirm direct binding, functional modulation, and target engagement in a physiological context. This integrated strategy provides the highest level of confidence in target identification, paving the way for further exploration of the compound's therapeutic potential.

References

- 1. Buy 2-(3-Methylpiperidin-4-YL)acetic acid [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods [frontiersin.org]

- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 16. slideshare.net [slideshare.net]

- 17. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 18. tandfonline.com [tandfonline.com]